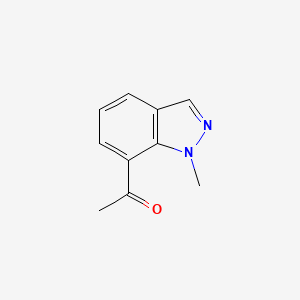

1-(1-Methyl-1H-indazol-7-yl)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

1-(1-methylindazol-7-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7(13)9-5-3-4-8-6-11-12(2)10(8)9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYYSLYITFEONB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC2=C1N(N=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657115 | |

| Record name | 1-(1-Methyl-1H-indazol-7-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159511-26-8 | |

| Record name | 1-(1-Methyl-1H-indazol-7-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1-(1-Methyl-1H-indazol-7-yl)ethanone: Properties and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(1-Methyl-1H-indazol-7-yl)ethanone, a heterocyclic ketone of significant interest to the medicinal chemistry and drug discovery sectors. We will delineate its fundamental physicochemical properties, explore its strategic importance derived from the indazole core, and discuss its role as a versatile chemical building block for the synthesis of complex molecular entities. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] This guide will serve as a critical resource for researchers and scientists leveraging this compound in the development of novel therapeutics.

Core Physicochemical Properties

This compound is a high-purity organic compound whose identity and basic properties are well-defined.[1] These foundational data are critical for its application in synthetic chemistry, guiding decisions on solubility, reaction conditions, and analytical characterization.

| Property | Value | Source(s) |

| IUPAC Name | 1-(1-methylindazol-7-yl)ethanone | [1] |

| CAS Number | 1159511-26-8 | [1][4][5] |

| Molecular Formula | C₁₀H₁₀N₂O | [1][4] |

| Molecular Weight | 174.20 g/mol | [1][5][6] |

| MDL Number | MFCD11869769 | [4] |

| Calculated Density | 1.18 ± 0.1 g/cm³ (at 20°C) | [5] |

| Calculated Solubility | Slightly soluble (1.4 g/L at 25°C) | [5] |

The Indazole Scaffold: A Privileged Core in Medicinal Chemistry

The scientific value of this compound stems primarily from its indazole core. Indazole and its derivatives are recognized as crucial pharmacophores in modern drug discovery due to their ability to mimic the purine base adenine, a component of ATP.[2] This bioisosteric relationship allows them to function as competitive inhibitors for a wide array of enzymes, particularly protein kinases, which are central targets in oncology and immunology.[2]

The indazole ring system is a key structural component in several FDA-approved drugs, including:

-

Axitinib: A potent tyrosine kinase inhibitor used in the treatment of renal cell carcinoma.[2]

-

Niraparib: A poly (ADP-ribose) polymerase (PARP) inhibitor for treating ovarian cancer.[2]

The widespread biological activity of this scaffold underscores the importance of intermediates like this compound as starting points for creating new chemical entities with therapeutic potential.[1][2]

Synthesis and Chemical Reactivity

While specific, peer-reviewed synthesis protocols for this compound are not widely published, a plausible synthetic route can be conceptualized based on established methodologies for related indazole isomers and other heterocyclic compounds. A common approach involves the cyclization of appropriately substituted phenylhydrazines or related precursors.

Representative Synthetic Workflow

The following diagram illustrates a generalized, multi-step synthesis. The choice of a pathway like this is driven by the commercial availability of substituted precursors and the reliability of classical named reactions for forming heterocyclic rings. The introduction of the methyl group at the N1 position is a critical step that influences the compound's final properties and biological interactions.

Caption: A plausible synthetic workflow for this compound.

Chemical Reactivity and Utility as a Building Block

The true utility of this molecule lies in its potential for further chemical modification. The acetyl group at the 7-position is a versatile chemical handle. Researchers can leverage this reactive ketone for a variety of transformations to build molecular complexity and generate libraries of novel compounds for biological screening.[1]

Key transformations include:

-

Reduction: The ketone can be reduced to a secondary alcohol, introducing a new stereocenter and hydrogen-bonding capabilities.

-

Condensation Reactions: It can undergo aldol or Claisen-Schmidt condensations to form larger, conjugated systems.

-

Oxidation: Baeyer-Villiger oxidation can convert the ketone into an ester.

-

Amination: Reductive amination can introduce substituted amino groups, a common strategy for improving solubility and target engagement.

Applications in Drug Discovery Workflow

This compound is not an end-product but a crucial starting material in the drug discovery pipeline. Its structure is strategically designed for elaboration into more complex, potent, and selective drug candidates.

The following workflow illustrates how this building block is integrated into a typical medicinal chemistry program. The initial scaffold is systematically decorated with different functional groups (R¹, R², etc.) to explore the structure-activity relationship (SAR) and optimize for desired pharmacological properties.

Caption: Role of the title compound as a building block in a drug discovery pipeline.

Conclusion

This compound is a molecule of high strategic value for chemical and pharmaceutical research. While its direct biological activity is not its primary feature, its identity as a methylated indazole ketone makes it an exceptionally useful and versatile intermediate. Its stable core, derived from the privileged indazole scaffold, combined with a reactive acetyl group, provides an ideal platform for the synthesis of compound libraries aimed at discovering next-generation therapeutics for a multitude of diseases, including cancer and inflammatory conditions.

References

- 1. This compound|CAS 1159511-26-8 [benchchem.com]

- 2. caribjscitech.com [caribjscitech.com]

- 3. benchchem.com [benchchem.com]

- 4. appchemical.com [appchemical.com]

- 5. CAS # 1159511-26-8, this compound - chemBlink [chemblink.com]

- 6. 1-(1-Methyl-1H-indazol-3-yl)ethanone - CAS:69271-42-7 - Sunway Pharm Ltd [3wpharm.com]

An In-Depth Technical Guide to 1-(1-Methyl-1H-indazol-7-yl)ethanone: A Key Intermediate in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive analysis of 1-(1-Methyl-1H-indazol-7-yl)ethanone, a heterocyclic ketone of significant interest to the scientific community. The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This document details the chemical structure, nomenclature, and predicted spectroscopic profile of the title compound. Furthermore, it presents a plausible, detailed synthetic protocol, complete with mechanistic insights and workflow visualizations, designed for practical application in a research setting. The guide culminates in a discussion of its applications as a versatile building block for the synthesis of complex molecular architectures, particularly in the context of drug discovery programs targeting a wide array of diseases. This whitepaper is intended for researchers, chemists, and professionals in the field of drug development who require a deep technical understanding of this valuable chemical intermediate.

The Ascendancy of the Indazole Scaffold in Drug Discovery

The indazole ring system, a bicyclic aromatic heterocycle, has garnered immense attention in pharmaceutical research. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as indole, have cemented its status as a privileged structure.[1] This scaffold is a key structural component in several FDA-approved drugs and numerous candidates in clinical trials, targeting conditions ranging from cancer and inflammation to pain and neurodegenerative diseases.[1][2]

The strategic functionalization of the indazole core allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. This compound (CAS 1159511-26-8) emerges as a particularly valuable intermediate in this context.[3][4] The presence of a reactive acetyl group at the 7-position, combined with the N-1 methylation that precludes tautomerization, provides a specific and reliable chemical handle for elaboration into more complex structures. This makes it an ideal starting point for generating libraries of novel compounds for structure-activity relationship (SAR) studies, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles.

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in synthesis and research. This section outlines the key identifiers and structural representation of this compound.

IUPAC Nomenclature and Structural Identifiers

The compound is unambiguously identified by the following nomenclature and chemical registry information, summarized in Table 1.

| Identifier | Value | Source |

| IUPAC Name | 1-(1-methylindazol-7-yl)ethanone | [1] |

| CAS Number | 1159511-26-8 | [1][3][4] |

| Molecular Formula | C₁₀H₁₀N₂O | [1][3] |

| Molecular Weight | 174.20 g/mol | [1] |

| InChI | InChI=1S/C10H10N2O/c1-7(13)9-5-3-4-8-6-11-12(2)10(8)9/h3-6H,1-2H3 | [1] |

| SMILES | CC(=O)C1=CC=CC2=C1N(C)N=C2 | [3] |

Table 1: Core Identifiers for this compound.

Chemical Structure

The structural arrangement, featuring a methylated indazole core with an acetyl substituent at the C7 position, is depicted below.

Caption: 2D structure of this compound.

Predicted Spectroscopic Profile

While extensive experimental data for this specific isomer is not widely published, a reliable spectroscopic profile can be predicted based on established principles and data from analogous structures.[5][6] This predicted data serves as a crucial reference for reaction monitoring and quality control.

| Analysis | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.8-8.0 (d, 1H, H6), ~7.5-7.7 (d, 1H, H4), ~7.1-7.3 (t, 1H, H5), ~4.1 (s, 3H, N-CH₃), ~2.7 (s, 3H, CO-CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~200 (C=O), ~141 (C7a), ~139 (C3a), ~130 (C6), ~128 (C4), ~122 (C5), ~120 (C7), ~118 (C3), ~35 (N-CH₃), ~29 (CO-CH₃) |

| IR Spectroscopy (cm⁻¹) | ~3100-3000 (Ar C-H), ~2950 (Aliph. C-H), ~1685 (C=O, Aryl Ketone), ~1610, ~1580 (C=C/C=N) |

| High-Resolution MS (ESI+) | m/z: [M+H]⁺ calculated for C₁₀H₁₁N₂O⁺: 175.0866; found: 175.0861 ± 5 ppm |

Table 2: Predicted Spectroscopic Data for this compound.

Justification of Predictions:

-

¹H NMR: The aromatic protons are assigned based on expected coupling patterns and the deshielding effects of the adjacent acetyl group on H6. The N-methyl signal is typically found around 4.1 ppm, while the acetyl methyl protons are deshielded by the carbonyl to appear around 2.7 ppm.

-

¹³C NMR: The carbonyl carbon is expected in the typical ketone region (~200 ppm). The assignments for the aromatic carbons are based on known values for the indazole ring system, and the methyl carbons appear in the aliphatic region.

-

IR Spectroscopy: The most prominent peak will be the strong C=O stretch of the aryl ketone, predicted around 1685 cm⁻¹. Aromatic and aliphatic C-H stretches, along with aromatic ring vibrations, will also be present.

Synthesis and Mechanistic Insights

The synthesis of substituted indazoles can be approached through various strategies.[2] For this compound, a robust and logical approach involves constructing the indazole ring from a pre-functionalized benzene derivative. This ensures regiochemical control, which can be challenging to achieve via direct functionalization of the pre-formed indazole nucleus.

Proposed Synthetic Workflow

The proposed synthesis begins with commercially available 2-amino-6-methylacetophenone and proceeds through a three-step sequence: diazotization, cyclization, and N-methylation. This pathway is efficient and provides excellent control over the final product's regiochemistry.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Disclaimer: This protocol is a representative methodology based on established chemical principles. All procedures should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.

Step 1 & 2: Synthesis of 1-(1H-Indazol-7-yl)ethanone via Diazotization and Reductive Cyclization

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-6-methylacetophenone (1.0 eq) in a 3M aqueous solution of hydrochloric acid (4.0 eq). Cool the resulting solution to 0-5 °C in an ice-salt bath.

-

Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred reaction mixture, ensuring the internal temperature is maintained below 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete. The formation of the diazonium salt is typically monitored using starch-iodide paper to detect excess nitrous acid.

-

Reductive Cyclization: In a separate flask, prepare a cold (0-5 °C) solution of sodium sulfite (3.0 eq) in water. Add the previously prepared diazonium salt solution slowly to the sodium sulfite solution. The key to this step is controlling the addition rate to manage the exothermic reaction and gas evolution, keeping the temperature below 10 °C.

-

Work-up and Isolation: After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours. Acidify the mixture with concentrated HCl and heat to 80-90 °C for 1-2 hours to ensure complete cyclization. Cool the mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-(1H-Indazol-7-yl)ethanone as a solid.

Step 3: Synthesis of this compound (N-Methylation)

-

Reaction Setup: To a solution of 1-(1H-Indazol-7-yl)ethanone (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

-

Methylation: Add methyl iodide (1.2 eq) dropwise to the suspension. Heat the mixture to reflux and stir for 4-6 hours.

-

Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. The resulting crude product can be purified by recrystallization or a short-plug column chromatography to yield the final product, this compound.

Applications in Medicinal Chemistry

The true value of this compound lies in its versatility as a synthetic precursor.[1] The acetyl group is a gateway to a multitude of chemical transformations, allowing for the rapid diversification of the indazole scaffold.

-

Scaffold for Kinase Inhibitors: The indazole core is prevalent in many kinase inhibitors. The acetyl group can be elaborated into more complex side chains designed to interact with specific residues in the ATP-binding pocket of target kinases.

-

Synthesis of Complex Heterocycles: The ketone functionality can undergo condensation reactions with hydrazines or other bifunctional nucleophiles to construct new fused or appended heterocyclic rings, creating novel chemical entities for biological screening.

-

Probing Structure-Activity Relationships (SAR): The compound serves as an excellent starting point for SAR studies. For example, reduction of the ketone to a secondary alcohol introduces a hydrogen-bond donor, while reductive amination can be used to introduce diverse amine side chains. These modifications systematically probe the steric and electronic requirements of a biological target.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its structure, built upon the privileged indazole scaffold and featuring a versatile acetyl handle, provides an ideal platform for the synthesis of novel therapeutic candidates. The well-defined structure, predictable spectroscopic characteristics, and accessible synthetic routes detailed in this guide underscore its importance. For researchers and scientists in medicinal chemistry, a thorough understanding of this intermediate opens doors to new avenues of exploration in the quest for next-generation therapeutics.

References

- 1. This compound|CAS 1159511-26-8 [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. appchemical.com [appchemical.com]

- 4. CAS # 1159511-26-8, this compound - chemBlink [chemblink.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 1-(1-Methyl-1H-indazol-7-yl)ethanone: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterocyclic ketone, 1-(1-Methyl-1H-indazol-7-yl)ethanone. The indazole scaffold is a privileged structure in medicinal chemistry, recognized as a crucial component in numerous FDA-approved drugs and clinical candidates for a variety of diseases, including cancer and inflammatory conditions.[1] This guide delves into the discovery and historical context of this specific N-methylated, 7-acetylated indazole derivative, offering a detailed exploration of its synthesis, the underlying chemical principles, and its pivotal role as a versatile intermediate in the development of complex pharmaceutical agents.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties allow it to act as a bioisostere for other aromatic systems, such as indole, engaging in key binding interactions with a wide range of biological targets. The substitution pattern on the indazole core profoundly influences its pharmacological activity, making the development of regioselective synthetic methodologies a critical area of research. This compound, with its fixed N-1 methylation and a reactive acetyl group at the 7-position, represents a key building block for accessing a specific chemical space in drug discovery.

Discovery and Historical Context

While the broader indazole scaffold was first synthesized by Emil Fischer in the late 19th century, the specific history of this compound is more recent and intrinsically linked to the expansion of medicinal chemistry programs in the late 20th and early 21st centuries. Its emergence is not marked by a singular, celebrated discovery but rather by its gradual appearance in the patent and scientific literature as a key intermediate for the synthesis of targeted therapeutic agents.

Initially, research focused on the synthesis and biological evaluation of a wide array of substituted indazoles. As our understanding of structure-activity relationships (SAR) grew, so did the demand for specific, well-defined building blocks. The synthesis of this compound provided researchers with a valuable tool to explore the therapeutic potential of 7-substituted indazole derivatives, a class of compounds that continues to yield promising drug candidates.

Synthetic Strategies and Methodologies

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route often depends on the availability of starting materials, desired scale, and the need for regiochemical control.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound involves two key bond disconnections: the C-C bond of the acetyl group and the N-C bond of the methyl group. This leads to two primary synthetic strategies:

-

Strategy A: Acylation of a Pre-formed 1-Methyl-1H-indazole Core. This approach focuses on introducing the acetyl group at the C-7 position of 1-methyl-1H-indazole.

-

Strategy B: N-Methylation of a 7-Acetyl-1H-indazole Precursor. This strategy involves the formation of the 7-acetyl-1H-indazole scaffold first, followed by methylation at the N-1 position.

Caption: Retrosynthetic analysis of this compound.

Plausible Synthetic Route: Directed ortho-Metalation (DoM) and N-Methylation

A robust and regioselective synthesis of this compound can be achieved through a multi-step sequence starting from a suitable precursor. One of the most effective methods for introducing substituents at the C-7 position of an indazole is through Directed ortho-Metalation (DoM). The pyrazole nitrogen atoms can act as directing groups, facilitating deprotonation at the adjacent C-7 position.

Step 1: Synthesis of 7-Acetyl-1H-indazole via Directed ortho-Metalation

The synthesis would begin with a suitable N-protected indazole to ensure regioselectivity. A common protecting group for this purpose is the trityl group.

Caption: Synthetic workflow for 7-Acetyl-1H-indazole via DoM.

Experimental Protocol: Synthesis of 7-Acetyl-1H-indazole

-

Protection: To a solution of 1H-indazole in anhydrous dichloromethane (DCM), add triethylamine (1.1 eq.). Cool the mixture to 0 °C and slowly add a solution of trityl chloride (1.05 eq.) in anhydrous DCM. Allow the reaction to warm to room temperature and stir for 12-16 hours. Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography to afford 1-trityl-1H-indazole.

-

Directed ortho-Metalation and Acylation: Dissolve 1-trityl-1H-indazole (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere. Cool the solution to -78 °C. Slowly add n-butyllithium (1.1 eq., 1.6 M in hexanes) dropwise. Stir the mixture at -78 °C for 1 hour. Add acetyl chloride (1.2 eq.) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate. Dry the combined organic layers and concentrate. Purify the residue by column chromatography to yield 1-(1-trityl-1H-indazol-7-yl)ethanone.

-

Deprotection: Dissolve the trityl-protected intermediate in a mixture of DCM and trifluoroacetic acid (TFA). Stir at room temperature until the reaction is complete (monitored by TLC). Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract with DCM. Dry the organic layer and concentrate to afford 7-acetyl-1H-indazole.

Step 2: N-Methylation of 7-Acetyl-1H-indazole

The final step is the regioselective methylation of the N-1 position of 7-acetyl-1H-indazole. The choice of base and solvent is crucial to favor methylation at the more thermodynamically stable N-1 position over the N-2 position.

Caption: N-Methylation of 7-Acetyl-1H-indazole.

Experimental Protocol: Synthesis of this compound

-

To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of 7-acetyl-1H-indazole (1.0 eq.) in anhydrous THF dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Alternative Synthetic Approaches

While the DoM and subsequent N-methylation route is highly effective, other synthetic strategies can also be employed:

-

Friedel-Crafts Acylation: Direct acylation of 1-methyl-1H-indazole is a theoretical possibility. However, Friedel-Crafts reactions on indazole systems can be challenging due to the deactivating effect of the pyrazole ring and potential side reactions. Regioselectivity can also be an issue, often yielding a mixture of isomers.

-

Cyclization Strategies: Building the indazole ring from a suitably substituted benzene derivative is another common approach. For example, the cyclization of an ortho-acetyl-substituted N-methyl-N-phenylhydrazine derivative could yield the desired product.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug development.

| Property | Value | Source |

| CAS Number | 1159511-26-8 | [1][2] |

| Molecular Formula | C₁₀H₁₀N₂O | [1][3] |

| Molecular Weight | 174.20 g/mol | [1] |

| Appearance | Off-white to yellow solid | Commercial Suppliers |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Inferred from synthetic protocols |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. Expected signals include a singlet for the N-methyl group, a singlet for the acetyl methyl group, and distinct aromatic protons corresponding to the substituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the acetyl group, the N-methyl carbon, the acetyl methyl carbon, and the carbons of the bicyclic aromatic system.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, confirming its elemental composition.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. The acetyl group at the C-7 position serves as a versatile handle for further chemical transformations, allowing for the introduction of diverse functionalities.

Caption: Key chemical transformations of this compound.

The resulting derivatives have been explored as inhibitors of various enzymes, including kinases, and as modulators of receptors implicated in a range of diseases. The fixed N-1 methylation prevents tautomerization, which can be crucial for maintaining a consistent binding mode with a biological target.

Conclusion

This compound has emerged as a significant building block in medicinal chemistry, driven by the continued importance of the indazole scaffold in drug discovery. While its discovery was not a singular event, its utility is well-established in the contemporary scientific and patent literature. The synthetic routes to this compound, particularly those employing regioselective methods like Directed ortho-Metalation, provide efficient access to this valuable intermediate. As the quest for novel therapeutics continues, the strategic application of this compound in the synthesis of complex, biologically active molecules is poised to expand, further solidifying its importance in the field of drug development.

References

"1-(1-Methyl-1H-indazol-7-yl)ethanone" potential biological activity

An In-Depth Technical Guide to the Potential Biological Activity of 1-(1-Methyl-1H-indazol-7-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" heterocyclic motif due to its prevalence in compounds with potent and diverse biological activities.[1][2] This bicyclic aromatic system, consisting of a benzene ring fused to a pyrazole ring, is a key pharmacophore in numerous clinically approved therapeutics.[1][3] Notable examples include Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor for cancer treatment, and Axitinib, a potent tyrosine kinase inhibitor.[4][5] The versatility of the indazole ring allows for substitutions at various positions, leading to a wide range of pharmacological profiles, including antitumor, anti-inflammatory, and antimicrobial activities.[3][6]

This technical guide delves into the potential biological activity of a specific, less-explored derivative: This compound (CAS: 1159511-26-8).[7] While direct biological data for this compound is scarce in public literature, its structural features—namely the N1-methylated indazole core and the 7-acetyl substituent—provide a strong basis for generating well-founded hypotheses. By leveraging established structure-activity relationship (SAR) data from analogous compounds, this guide will propose potential biological targets, outline detailed experimental workflows for their validation, and provide a strategic framework for its investigation as a novel therapeutic agent.

Chemical Profile of this compound

-

Compound Name: this compound

-

CAS Number: 1159511-26-8[7]

-

Molecular Formula: C10H10N2O

-

Molecular Weight: 174.20 g/mol

-

Structure:

(A representative image would be placed here in a real document)

The presence of the N1-methyl group prevents tautomerization and locks the scaffold in the 1H-indazole form, which is a common feature in many biologically active indazoles.[1] The acetyl group at the 7-position introduces a potential hydrogen bond acceptor and a site for metabolic modification, which can significantly influence its pharmacokinetic and pharmacodynamic properties.

The Indazole Scaffold: A Hub of Biological Activity

The indazole nucleus is a versatile scaffold that has been successfully exploited to develop inhibitors for a wide array of biological targets. This diversity stems from its ability to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, within the active sites of proteins.

| Target Class | Specific Examples | Therapeutic Area | References |

| Protein Kinases | ERK1/2, FGFR1, PLK4, Pim Kinases, EGFR | Oncology | [4][8] |

| DNA Repair Enzymes | Poly (ADP-ribose) polymerase (PARP) | Oncology | [4] |

| Transcription Factors | Hypoxia-Inducible Factor 1 (HIF-1) | Oncology, Inflammation | [9] |

| Ion Channels | Calcium-Release Activated Calcium (CRAC) Channels | Inflammation, Autoimmune Diseases | [10] |

| Metabolic Enzymes | Indoleamine 2,3-dioxygenase 1 (IDO1) | Immuno-oncology | [4] |

| G-Protein Coupled Receptors | 5-HT3 Receptor, CC-Chemokine Receptor 4 (CCR4) | Nausea/Vomiting, Inflammation | [3][11] |

Structure-Activity Relationship (SAR) Analysis and Hypothesis Generation

Based on the established activities of related indazole derivatives, we can formulate hypotheses about the potential biological targets for this compound.

Hypothesis 1: Protein Kinase Inhibition

The indazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the kinase hinge region.

-

N1-Methylation: The methyl group at the N1 position is a common feature in many indazole-based kinase inhibitors. It often serves to enhance potency and improve cell permeability by capping a hydrogen bond donor and increasing lipophilicity.

-

C7-Acetylation: The acetyl group at the 7-position is less common in known kinase inhibitors, but its carbonyl oxygen could act as a hydrogen bond acceptor with residues in the solvent-exposed region of the ATP-binding pocket. Alternatively, it could be involved in displacing a key water molecule or forming other favorable interactions.

Given the prevalence of indazoles as kinase inhibitors, it is highly plausible that this compound could exhibit inhibitory activity against one or more protein kinases.[4][8]

Hypothesis 2: PARP Inhibition

Niraparib, a potent PARP inhibitor, features a 1H-indazole core. The indazole ring participates in key stacking interactions within the nicotinamide binding pocket of PARP enzymes. While the substitution pattern of this compound differs significantly from Niraparib, the shared core scaffold suggests that it could possess some affinity for PARP enzymes. The 7-acetyl group could potentially occupy a sub-pocket within the active site.

Hypothesis 3: Other Potential Targets

The diverse activities of indazoles suggest that other targets should also be considered.[3] For example, some indazole derivatives have been identified as inhibitors of enzymes like IDO1 or modulators of ion channels.[4][10] The specific substitution pattern of this compound may confer novel activity against these or other target classes.

Proposed Experimental Workflows for Target Validation

To systematically investigate the biological activity of this compound, a tiered approach is recommended, starting with broad screening and progressing to more focused, hypothesis-driven assays.

Tier 1: Initial Broad-Spectrum Screening

The initial step should involve screening the compound against large, diverse panels of biological targets to identify potential activities and guide further investigation.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound|CAS 1159511-26-8 [benchchem.com]

- 8. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to 1-(1-Methyl-1H-indazol-7-yl)ethanone: Synthesis, Characterization, and Medicinal Chemistry Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents, particularly in oncology. This technical guide provides a comprehensive overview of 1-(1-Methyl-1H-indazol-7-yl)ethanone, a specific, yet underexplored, derivative. Due to the limited direct literature on this compound, this guide synthesizes information from related analogues and established chemical principles to present a robust framework for its synthesis, characterization, and potential applications. We will explore a proposed synthetic pathway, predict its spectroscopic profile, and discuss its potential as a valuable building block in the development of novel kinase inhibitors and other therapeutic agents.

Introduction: The Significance of the Indazole Scaffold

Indazole, a bicyclic heteroaromatic compound, has garnered significant attention in drug discovery due to its versatile biological activities. Its structural resemblance to purine has made it a key pharmacophore in the design of kinase inhibitors.[1][2] Several FDA-approved drugs, including axitinib, pazopanib, and niraparib, feature the indazole moiety, highlighting its clinical relevance in treating various cancers.[2] The substitution pattern on the indazole ring plays a crucial role in modulating the compound's biological activity and pharmacokinetic properties. The N-methylation of the indazole ring, in particular, can significantly influence its interaction with biological targets. This guide focuses on the 7-acetyl-1-methyl derivative, a potentially important intermediate for creating diverse libraries of bioactive molecules.

Proposed Synthesis of this compound

Step 1: Synthesis of 7-Acetyl-1H-indazole

The initial step involves the introduction of an acetyl group at the C7 position of the indazole ring. A common and effective method for such a transformation is the Friedel-Crafts acylation.[3][4]

Experimental Protocol:

-

Reaction Setup: To a stirred solution of 1H-indazole in a suitable inert solvent (e.g., nitrobenzene or dichloromethane), add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in stoichiometric amounts at 0 °C. The use of a stoichiometric amount of the catalyst is often necessary as both the starting material and the acylated product can form complexes with the Lewis acid.[4]

-

Acylation: Slowly add acetyl chloride or acetic anhydride to the reaction mixture. The choice of the acylating agent can influence the reaction conditions and work-up procedure.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 7-acetyl-1H-indazole.

Causality of Experimental Choices:

-

Lewis Acid Catalyst: AlCl₃ is a strong Lewis acid that activates the acylating agent, forming a highly electrophilic acylium ion, which is necessary for the electrophilic aromatic substitution to occur on the electron-rich indazole ring.[5]

-

Solvent: A non-polar, aprotic solvent is chosen to prevent reaction with the Lewis acid and the reaction intermediates.

-

Temperature Control: The initial cooling to 0 °C helps to control the exothermic nature of the reaction and minimize the formation of byproducts.

Caption: Workflow for the synthesis of 7-acetyl-1H-indazole.

Step 2: N-Methylation of 7-Acetyl-1H-indazole

The second step involves the methylation of the nitrogen atom of the indazole ring. The N-methylation of indazoles can lead to a mixture of N1 and N2 isomers. The regioselectivity of this reaction is influenced by both steric and electronic factors of the substituents on the indazole ring.[6][7] For 7-substituted indazoles, methylation can sometimes favor the N2 position.[6] However, reaction conditions can be optimized to favor the desired N1 isomer.[8]

Experimental Protocol:

-

Deprotonation: To a solution of 7-acetyl-1H-indazole in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a suitable base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) at 0 °C to deprotonate the indazole nitrogen.

-

Methylation: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.

-

Reaction Progression: Allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting mixture of N1 and N2 isomers can be separated by column chromatography to afford the pure this compound.

Causality of Experimental Choices:

-

Base and Solvent: The choice of base and solvent system is crucial for achieving the desired regioselectivity. Stronger bases like NaH in THF have been shown to favor N1 alkylation for a variety of substituted indazoles.[8]

-

Separation of Isomers: Due to the potential formation of both N1 and N2 isomers, careful chromatographic separation is essential to isolate the desired product. The difference in polarity between the two isomers usually allows for their separation on silica gel.

Caption: N-methylation of 7-acetyl-1H-indazole leading to N1 and N2 isomers.

Physicochemical and Spectroscopic Profile (Predicted)

As no experimental data is readily available, the following properties are predicted based on the structure and data from analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

Predicted ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum (in CDCl₃, 400 MHz) would exhibit the following characteristic signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | d | 1H | H-3 |

| ~7.70 | d | 1H | H-4 |

| ~7.40 | t | 1H | H-5 |

| ~7.15 | d | 1H | H-6 |

| ~4.10 | s | 3H | N-CH₃ |

| ~2.70 | s | 3H | COCH₃ |

Rationale for Predictions:

-

The chemical shifts of the aromatic protons are estimated based on the known spectra of 1-methyl-indazole and considering the deshielding effect of the acetyl group at the 7-position.[9][10]

-

The N-methyl protons are expected to appear as a singlet around 4.10 ppm, a characteristic region for this group in 1-substituted indazoles.[11]

-

The acetyl methyl protons will be a sharp singlet further downfield due to the electron-withdrawing nature of the carbonyl group.

Predicted ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would show the following key resonances:

| Chemical Shift (δ, ppm) | Assignment |

| ~198.0 | C=O |

| ~140.0 | C-7a |

| ~135.0 | C-3 |

| ~130.0 | C-7 |

| ~128.0 | C-5 |

| ~122.0 | C-4 |

| ~110.0 | C-6 |

| ~35.0 | N-CH₃ |

| ~28.0 | COCH₃ |

Rationale for Predictions:

-

The carbonyl carbon is expected to have a chemical shift in the typical range for aryl ketones.

-

The chemical shifts of the aromatic carbons are predicted based on the additivity rules and comparison with substituted indazoles.[12][13] The C7 carbon bearing the acetyl group will be significantly downfield.

-

The N-methyl carbon signal is anticipated around 35 ppm.[11]

Predicted Mass Spectrometry

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 174. The fragmentation pattern would likely involve:

-

Loss of a methyl radical (•CH₃) from the acetyl group: [M - 15]⁺ at m/z = 159.

-

Loss of an acetyl radical (•COCH₃): [M - 43]⁺ at m/z = 131.

-

Cleavage of the N-N bond , which is a common fragmentation pathway for N-substituted indazoles.

Potential Applications in Medicinal Chemistry

The indazole scaffold is a cornerstone in the development of kinase inhibitors.[1][2][14][15][16][17][18][19][20] The structural features of this compound make it a highly attractive starting point for the synthesis of novel therapeutic agents.

Scaffold for Kinase Inhibitors

The acetyl group at the 7-position serves as a versatile chemical handle for further elaboration. It can be transformed into a variety of functional groups to explore structure-activity relationships (SAR) and optimize binding to the target kinase. For example, the ketone can be:

-

Reduced to a secondary alcohol, which can act as a hydrogen bond donor or acceptor.

-

Converted to an oxime or hydrazone , providing a platform for further derivatization.

-

Used in condensation reactions to build more complex heterocyclic systems.

The 1-methyl group occupies a critical position that can influence the orientation of the molecule within the kinase binding pocket. The SAR of many indazole-based kinase inhibitors reveals that substitution at the N1 position is crucial for potent activity.[14][21]

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Methylation of indazoles and related reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. 1H-Indazole, 1-acetyl- (7CI,8CI,9CI) synthesis - chemicalbook [chemicalbook.com]

- 12. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. benthamdirect.com [benthamdirect.com]

- 19. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Safety and Handling of 1-(1-Methyl-1H-indazol-7-yl)ethanone

Executive Summary: This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for 1-(1-Methyl-1H-indazol-7-yl)ethanone (CAS No. 1159511-26-8). As a versatile ketone derivative of the methyl-substituted indazole ring system, this compound is a valuable building block in medicinal chemistry and drug development.[1] It is imperative that researchers, scientists, and drug development professionals handle this compound with the utmost care.

Compound Identification and Physical Properties

This compound is a high-purity organic compound utilized as an intermediate in the synthesis of more complex molecules for biological evaluation.[1] Its key identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-(1-methylindazol-7-yl)ethanone | [1] |

| CAS Number | 1159511-26-8 | [2] |

| Molecular Formula | C₁₀H₁₀N₂O | [2] |

| Molecular Weight | 174.20 g/mol | [1][2] |

| SMILES | CC(C1=CC=CC2=C1N(C)N=C2)=O | [2] |

| Physical Form | Solid (presumed) | N/A |

Hazard Identification and Risk Assessment (Proxy Data)

Based on the hazard classifications of its structural isomers, this compound should be handled as a substance with the potential for acute oral toxicity, skin and eye irritation, and respiratory irritation. The presumed GHS classification is detailed in the table below.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source (Analog Data) |

| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed. | [3][4][5] | |

| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation. | [3][4][6][7] | |

| Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation. | [3][4][6][7] | |

| STOT - Single Exposure (Category 3) | Warning | H335: May cause respiratory irritation. | [4][5][6][7] |

Toxicological Narrative: The primary routes of exposure are inhalation of dust particles, skin/eye contact, and ingestion. The indazole core and its derivatives are biologically active, and systemic effects following absorption cannot be ruled out. The presumed H302 classification warrants careful prevention of ingestion.[3][4][5] The H315 and H319 statements necessitate robust personal protective equipment to prevent direct contact, as irritation can lead to inflammation and potential long-term damage.[3][6][7] The potential for respiratory irritation (H335) makes it critical to handle the solid material only in well-ventilated areas, preferably within a chemical fume hood, to avoid irritating the respiratory tract.[4][6][7]

Exposure Mitigation and Control Hierarchy

A systematic approach must be taken to minimize exposure. The hierarchy of controls, a foundational concept in laboratory safety, prioritizes the most effective measures.

-

Engineering Controls: The primary line of defense. All procedures involving the solid compound or its solutions must be conducted in a certified chemical fume hood to contain dust and vapors.[7]

-

Administrative Controls: Access to the compound should be restricted to trained personnel. A designated area within the laboratory should be established for its handling.[8] Implement strict hygiene practices; do not eat, drink, or smoke in areas where the chemical is used.[3][8]

-

Personal Protective Equipment (PPE): This is the final barrier and must be used in conjunction with the controls above.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the presumed hazards.

-

Hand Protection: Wear chemically resistant gloves, such as nitrile, that have been inspected for tears or holes before use.[9] Use proper glove removal technique to avoid skin contact.[9] After handling, wash hands thoroughly with soap and water.[3][8]

-

Eye/Face Protection: Use safety glasses with side shields or, for greater protection against splashes, chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[10]

-

Skin and Body Protection: A standard laboratory coat is required. For procedures with a higher risk of spillage, a chemically resistant apron should be worn. Ensure clothing fully covers exposed skin.

-

Respiratory Protection: If engineering controls fail or for emergency situations, a full-face respirator with appropriate cartridges should be used.[10]

Safe Handling, Aliquoting, and Storage Workflow

Adherence to a strict, step-by-step workflow is essential for preventing exposure and contamination.

Storage Requirements:

-

Keep the container tightly closed to prevent moisture absorption and contamination.[3]

-

Store in a cool, dry, and well-ventilated area away from direct sunlight.[3]

-

Incompatible Materials: Avoid contact with strong acids, bases, and strong oxidizing agents, as hazardous reactions may occur.[7]

Emergency Procedures: First Aid and Spill Response

Immediate and correct action during an emergency is critical.

First-Aid Measures

| Exposure Route | Protocol | Source (Analog Data) |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If symptoms persist or if the person feels unwell, seek immediate medical attention. | [3][11] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin thoroughly with soap and plenty of water. If skin irritation occurs, seek medical advice. | [3][9] |

| Eye Contact | Rinse cautiously with water for several minutes. If wearing contact lenses, remove them if it is easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention. | [3][7][11] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell. | [3][8][11] |

Spill Response Protocol: All labs handling this compound must have a spill kit readily available.

Disposal Considerations

This compound and its containers must be disposed of as hazardous waste.

-

Waste Generation: Minimize waste generation wherever possible.

-

Disposal Route: Do not dispose of down the drain or in general waste.[3] All waste material, including empty containers and contaminated disposables (gloves, weigh paper), must be collected in a sealed, properly labeled hazardous waste container.

-

Regulatory Compliance: Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations.[3] Engage a licensed professional waste disposal service to manage chemical waste.

References

- 1. This compound|CAS 1159511-26-8 [benchchem.com]

- 2. appchemical.com [appchemical.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 1-(1H-Indazol-6-yl)ethanone | 189559-85-1 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. americanelements.com [americanelements.com]

- 7. keyorganics.net [keyorganics.net]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

Methodological & Application

Synthesis of 1-(1-Methyl-1H-indazol-7-yl)ethanone: An In-Depth Application Note and Protocol

Introduction

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and analgesic properties. The precise functionalization of the indazole ring is paramount for modulating the pharmacological profile of these molecules. This application note provides a detailed, two-step experimental protocol for the synthesis of 1-(1-Methyl-1H-indazol-7-yl)ethanone , a valuable building block in drug discovery programs.

The synthetic strategy hinges on a logical and efficient sequence: first, the construction of the indazole core to yield the key intermediate, 1-(1H-Indazol-7-yl)ethanone , followed by a regioselective N-methylation to afford the final product. The initial cyclization leverages a modern, metal-free approach, starting from a readily available 2-aminophenone derivative, which offers high yields and a favorable safety profile. The subsequent N-methylation protocol is optimized to favor the thermodynamically more stable N1-isomer, a common challenge in indazole chemistry.[1][2]

This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Data Presentation

Table 1: Reagents and Materials for the Synthesis of 1-(1H-Indazol-7-yl)ethanone

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Supplier (Example) |

| 2-Amino-3-methylacetophenone | C₉H₁₁NO | 149.19 | Sigma-Aldrich |

| Hydroxylamine-O-sulfonic acid | H₃NO₄S | 113.09 | Acros Organics |

| Sodium acetate | C₂H₃NaO₂ | 82.03 | Fisher Scientific |

| Ethanol | C₂H₆O | 46.07 | VWR |

| Water (Deionized) | H₂O | 18.02 | --- |

| Ethyl acetate | C₄H₈O₂ | 88.11 | J.T. Baker |

| Saturated aqueous sodium bicarbonate | NaHCO₃ | 84.01 | --- |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | EMD Millipore |

Table 2: Reagents and Materials for the Synthesis of this compound

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Supplier (Example) |

| 1-(1H-Indazol-7-yl)ethanone | C₉H₈N₂O | 160.17 | (Synthesized in Step 1) |

| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | Alfa Aesar |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Sigma-Aldrich |

| Methyl iodide | CH₃I | 141.94 | Oakwood Chemical |

| Saturated aqueous ammonium chloride | NH₄Cl | 53.49 | --- |

| Diethyl ether | C₄H₁₀O | 74.12 | Fisher Scientific |

| Brine | --- | --- | --- |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | VWR |

Experimental Protocols

Part 1: Synthesis of 1-(1H-Indazol-7-yl)ethanone

This procedure is adapted from the general methodology for the synthesis of indazoles from 2-aminophenones.[3] The reaction proceeds via an in-situ formation of an O-sulfonylated oxime, which then undergoes a cyclization through intramolecular electrophilic amination.

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-methylacetophenone (1.0 eq, e.g., 5.0 g) in ethanol (100 mL).

-

Addition of Reagents: To the stirred solution, add sodium acetate (3.0 eq) followed by hydroxylamine-O-sulfonic acid (1.5 eq). The addition of sodium acetate is crucial as it acts as a base to neutralize the sulfonic acid formed during the reaction, preventing undesired side reactions.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate (150 mL) and water (100 mL).

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). The bicarbonate wash is to remove any remaining acidic impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 1-(1H-Indazol-7-yl)ethanone . The expected yield for this step is typically in the range of 70-85%.

Part 2: Synthesis of this compound

The N-methylation of indazoles can lead to a mixture of N1 and N2 isomers. The use of sodium hydride in an aprotic polar solvent like THF generally favors the formation of the thermodynamically more stable N1-alkylated product.[2]

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride in mineral oil (1.2 eq). Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully add anhydrous tetrahydrofuran (THF, 40 mL).

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of 1-(1H-Indazol-7-yl)ethanone (1.0 eq) in anhydrous THF (20 mL) dropwise to the stirred suspension. The evolution of hydrogen gas should be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full deprotonation.

-

Methylation: Still at 0 °C, add methyl iodide (1.1 eq) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up and Isolation:

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL) at 0 °C.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by column chromatography on silica gel (hexane-ethyl acetate gradient) to isolate This compound . The yield for this step is expected to be in the range of 80-95%, with high regioselectivity for the N1 isomer.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

References

Application Note: A Two-Step Chromatographic Strategy for the Purification of 1-(1-Methyl-1H-indazol-7-yl)ethanone

Abstract

This application note provides a comprehensive, field-proven guide for the purification of 1-(1-Methyl-1H-indazol-7-yl)ethanone, a key N-heterocyclic ketone intermediate in pharmaceutical research and development. The synthesis of substituted indazoles can often yield complex crude mixtures containing regioisomers and other process-related impurities, necessitating a robust purification strategy.[1][2] We present a validated two-step chromatographic approach that leverages the orthogonal selectivity of normal-phase flash chromatography for bulk impurity removal, followed by reversed-phase preparative High-Performance Liquid Chromatography (HPLC) for final polishing to achieve >99% purity. The causality behind each experimental choice is detailed, providing researchers with a logical framework for adapting this methodology to similar heterocyclic compounds.

Introduction and Compound Analysis

This compound is a member of the indazole class of compounds, which are prominent scaffolds in medicinal chemistry, known for a wide range of biological activities.[2][3] The presence of a polar ketone group, a moderately polar N-methylated indazole core, and an aromatic system gives the molecule intermediate polarity. A primary challenge in its synthesis is the potential for co-formation of the 2-methyl isomer, which can be difficult to separate using non-chromatographic methods like crystallization.[1] Therefore, chromatography is the method of choice for isolating the desired N-1 regioisomer with high purity.

This guide is structured to first establish an analytical foundation using Thin-Layer Chromatography (TLC), then detail a bulk purification protocol using automated flash chromatography, and finally, present a high-resolution polishing step with preparative HPLC.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1159511-26-8 | [4][5] |

| Molecular Formula | C₁₀H₁₀N₂O | [4] |

| Molecular Weight | 174.20 g/mol | [4] |

| Appearance | Typically an off-white to yellow solid | General Knowledge |

| IUPAC Name | This compound | [4] |

Analytical Foundation: TLC for Method Development

Before committing to a preparative separation, it is crucial to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). This inexpensive and rapid technique provides the blueprint for the flash chromatography method. The goal is to find a mobile phase composition that gives the target compound a Retention Factor (Rƒ) of approximately 0.2-0.35, which ensures good separation from impurities and a reasonable elution time on a silica gel column.[6][7]

Protocol: TLC Method Development

-

Plate Preparation: Use silica gel 60 F₂₅₄ TLC plates.

-

Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Spotting: Spot the dissolved sample onto the TLC plate baseline.

-

Eluent Screening: Develop plates in sealed chambers with various ratios of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate).

-

Starting Point: Begin with 20% Ethyl Acetate in Hexanes (4:1 Hexanes:EtOAc).[8]

-

Optimization: Adjust the ratio to achieve the target Rƒ. If the Rƒ is too high (>0.5), decrease the polar solvent concentration. If it is too low (<0.1), increase it.

-

-

Visualization: Visualize the separated spots under UV light (254 nm). The desired product and any impurities should be clearly resolved.

Part I: Bulk Purification via Automated Flash Chromatography

Flash chromatography is an air-pressure-driven form of column chromatography designed for rapid, preparative-scale separations.[6][9] We employ a normal-phase strategy, where the stationary phase (silica gel) is polar and the mobile phase is non-polar. Compounds elute in order of increasing polarity. This step is designed to remove the majority of impurities, significantly enriching the desired product.

Causality of Method Choices

-

Stationary Phase: Silica gel is selected due to its strong affinity for polar functional groups like the ketone and the nitrogen atoms of the indazole ring, providing excellent selectivity for separating compounds of varying polarity.

-

Mobile Phase: A binary gradient of Hexanes (Solvent A) and Ethyl Acetate (Solvent B) is used. A gradient, as opposed to an isocratic elution, is superior for complex mixtures. It allows for the clean elution of non-polar impurities at low %B, provides sharp elution of the target compound at an optimal %B, and finally, strips highly polar impurities from the column at high %B, saving time and solvent.

-

Loading Technique: Dry loading is recommended. The crude material is pre-adsorbed onto a small amount of silica gel. This prevents band broadening that can occur with liquid injection, especially if the sample is not fully soluble in the initial, low-polarity mobile phase.[6] This leads to sharper peaks and better resolution.

References

- 1. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. appchemical.com [appchemical.com]

- 5. CAS # 1159511-26-8, this compound - chemBlink [chemblink.com]

- 6. Chromatography [chem.rochester.edu]

- 7. orgsyn.org [orgsyn.org]

- 8. Chromatography [chem.rochester.edu]

- 9. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

Spectroscopic Characterization of 1-(1-Methyl-1H-indazol-7-yl)ethanone: A Comprehensive Guide for Researchers

Introduction

In the landscape of modern drug discovery and development, the indazole scaffold holds a privileged position due to its prevalence in a wide array of pharmacologically active agents. The precise structural elucidation of novel indazole derivatives is a cornerstone of robust research and development programs. This application note provides a detailed guide to the spectroscopic characterization of 1-(1-Methyl-1H-indazol-7-yl)ethanone , a representative N-methylated indazole derivative.

This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the application of key spectroscopic techniques. By integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, we present a holistic approach to confirming the identity, purity, and structural integrity of this important class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information on the connectivity of atoms and the electronic environment of the heterocyclic core.

The Rationale behind NMR Analysis

The key to interpreting the NMR spectra of substituted indazoles lies in understanding the distinct chemical shifts and coupling patterns of the protons and carbons on the bicyclic ring system. The position of the N-methyl group (at N1) and the acetyl group (at C7) significantly influences the electronic distribution within the aromatic system, leading to a unique spectral fingerprint.[1] ¹H NMR will reveal the number of different types of protons, their relative numbers (integration), their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). ¹³C NMR complements this by providing a count of unique carbon atoms and information about their hybridization and electronic state.[1]

Experimental Protocol: ¹H and ¹³C NMR

A detailed workflow for acquiring high-quality NMR data is crucial for accurate structural assignment.

Caption: Workflow for NMR analysis of this compound.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument should be tuned and the magnetic field shimmed to ensure homogeneity.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. A standard pulse program is typically sufficient. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. A proton-decoupled pulse sequence is standard. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra should be phase- and baseline-corrected. For the ¹H spectrum, integrate the signals to determine the relative proton ratios.

Illustrative Spectroscopic Data

The following tables summarize the expected ¹H and ¹³C NMR data for this compound, based on general principles for substituted indazoles.[2]

Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | d | 1H | H-3 |

| ~7.70 | d | 1H | H-4 or H-6 |

| ~7.45 | d | 1H | H-6 or H-4 |

| ~7.15 | t | 1H | H-5 |

| ~4.10 | s | 3H | N-CH₃ |

| ~2.70 | s | 3H | COCH₃ |

Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~198.0 | C=O |

| ~141.0 | C-7a |

| ~135.0 | C-3 |

| ~130.0 | C-3a |

| ~128.0 | C-6 |

| ~125.0 | C-4 |

| ~122.0 | C-5 |

| ~118.0 | C-7 |

| ~35.0 | N-CH₃ |

| ~28.0 | COCH₃ |

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and providing valuable structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar organic molecules like indazole derivatives.

Rationale for ESI-MS Analysis

The primary goal of MS analysis is to confirm the molecular formula of this compound (C₁₀H₁₀N₂O, Molecular Weight: 174.20 g/mol ). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the protonated molecule [M+H]⁺, yielding structurally informative fragment ions. Common fragmentation pathways for related indazole structures often involve the loss of small neutral molecules or cleavage of substituent groups.[3]

Experimental Protocol: ESI-MS

Caption: Workflow for ESI-MS analysis.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as a mixture of methanol and water, often with a small amount of formic acid to promote protonation.

-

Direct Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Optimization: Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow and temperature, to achieve a stable and robust signal for the ion of interest.

-

Data Acquisition (Full Scan): Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., m/z 50-500) to detect the protonated molecule [M+H]⁺.

-

Data Acquisition (MS/MS, Optional): If further structural confirmation is needed, perform a product ion scan on the isolated [M+H]⁺ ion (m/z 175.1) to generate a fragmentation spectrum.

Illustrative Mass Spectrometry Data

Table 3: Expected ESI-MS Data

| m/z (amu) | Ion Species | Interpretation |

| 175.1 | [M+H]⁺ | Protonated molecular ion |

| 197.1 | [M+Na]⁺ | Sodium adduct (common in ESI) |

| 157.1 | [M+H-H₂O]⁺ | Loss of water (less likely) |

| 132.1 | [M+H-COCH₃]⁺ | Loss of the acetyl group as ketene (C₂H₂O) |

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Rationale for FTIR Analysis

For this compound, FTIR is particularly useful for confirming the presence of the carbonyl (C=O) group of the ethanone moiety and the characteristic vibrations of the substituted aromatic indazole ring. The position of the C=O stretching frequency can also provide insights into conjugation effects within the molecule.

Experimental Protocol: KBr Pellet Method

Caption: Workflow for FTIR analysis using the KBr pellet method.

Step-by-Step Protocol:

-

Preparation: Add 1-2 mg of this compound to an agate mortar containing approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr).

-

Grinding: Gently but thoroughly grind the mixture with a pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer a portion of the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.

-

Data Acquisition: Obtain a background spectrum of the empty sample compartment or a pure KBr pellet. Then, place the sample pellet in the spectrometer's sample holder and acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹.

Illustrative FTIR Data

Table 4: Expected Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (from methyl groups) |

| ~1680 | Strong | C=O stretch (aryl ketone) |

| 1620-1450 | Medium | C=C and C=N stretching in the aromatic ring |

| 1400-1350 | Medium | C-H bend (methyl groups) |

| 900-675 | Strong | C-H out-of-plane bending (aromatic substitution pattern) |